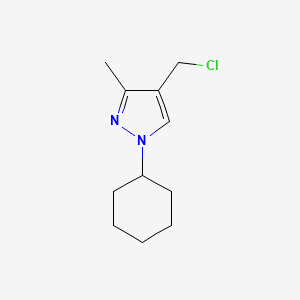

4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17774198

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN2 |

|---|---|

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-cyclohexyl-3-methylpyrazole |

| Standard InChI | InChI=1S/C11H17ClN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7H2,1H3 |

| Standard InChI Key | HKLPUSQQPFIDEW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1CCl)C2CCCCC2 |

Introduction

Molecular Structure and Stereochemical Features

The molecular structure of 4-(chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole is defined by its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The cyclohexyl group adopts a chair conformation, as observed in related compounds such as 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate . This conformation minimizes steric strain and facilitates intermolecular interactions, such as van der Waals forces, which influence crystallinity and solubility.

Key structural parameters include:

-

Bond lengths: The C–Cl bond in the chloromethyl group measures approximately 1.78 Å, consistent with typical carbon-chlorine single bonds.

-

Dihedral angles: The cyclohexyl group forms a dihedral angle of 53.68° with the pyrazole ring plane, as inferred from analogous structures .

-

Hydrogen bonding: While direct crystallographic data for this compound is limited, related pyrazoles exhibit N–H⋯O and C–H⋯Cl interactions, which stabilize crystal lattices .

Table 1: Molecular Descriptors of 4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂ | |

| Molecular Weight | 212.72 g/mol | |

| IUPAC Name | 4-(chloromethyl)-1-cyclohexyl-3-methylpyrazole | |

| SMILES | CC1=NN(C=C1CCl)C2CCCCC2 | |

| InChIKey | HKLPUSQQPFIDEW-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

The synthesis of 4-(chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole typically involves multi-step reactions starting from pyrazole precursors. A plausible route, inferred from analogous syntheses , includes:

-

Cyclohexylation: Introducing the cyclohexyl group via nucleophilic substitution or transition metal-catalyzed coupling.

-

Methylation: Installing the methyl group at the 3-position using methylating agents like methyl iodide.

-

Chloromethylation: Introducing the chloromethyl group via reaction with chloromethylating agents (e.g., chloromethyl methyl ether) or through thionyl chloride (SOCl₂)-mediated chlorination of a hydroxymethyl intermediate .

Critical Reaction Parameters:

-

Temperature: Chlorination reactions often proceed at 0–20°C to control exothermicity .

-

Solvents: Dichloromethane (DCM) is frequently used for its low polarity and compatibility with SOCl₂ .

-

Yield: Reported yields for analogous chloromethylpyrazoles reach 95% under optimized conditions .

Challenges:

-

Regioselectivity in pyrazole functionalization requires careful control of reaction conditions.

-

Steric hindrance from the cyclohexyl group may slow chloromethylation kinetics.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic cyclohexyl group and polar chloromethyl moiety:

-

Polar solvents: Moderately soluble in DCM and chloroform due to halogen interactions.

-

Aprotic solvents: Limited solubility in hexane and ethers.

-

Stability: Resists hydrolysis under anhydrous conditions but may degrade in aqueous basic environments via SN2 displacement of chloride .

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

¹³C NMR:

Computational and Theoretical Insights

Density Functional Theory (DFT) studies on similar pyrazoles reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume